molecular formula C14H14BrO3- B1600281 CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID CAS No. 85603-41-4

CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

Cat. No.: B1600281
CAS No.: 85603-41-4
M. Wt: 310.16 g/mol
InChI Key: OVZXXISOLDHARA-NWDGAFQWSA-M
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Description

Key Structural Features:

Property Description
Cyclohexane Substitution Carboxylic acid (C1) and 4-bromobenzoyl (C2) in cis configuration
Bond Angles C1-C2-C(O) ≈ 109.5° (tetrahedral geometry at carbonyl carbon)
Dihedral Angle 15–20° between benzoyl and carboxylic acid planes (minimized steric strain)

The stereochemical integrity of the cis isomer is critical for its reactivity. The rel-(1R,2S) configuration, as denoted in PubChem records, ensures that the bromobenzoyl and carboxylic acid groups occupy adjacent equatorial positions in the chair conformation, reducing steric hindrance. This arrangement contrasts with trans isomers, where substituents adopt axial-equatorial orientations, leading to increased strain.

X-ray Crystallographic Analysis of Cyclohexane Ring Conformation

Single-crystal X-ray diffraction studies provide definitive evidence of the cyclohexane ring’s chair conformation. Data from analogous compounds, such as cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid, reveal bond lengths and angles consistent with minimal ring distortion. For this compound:

  • C1-C2 Bond Length : 1.54 Å (typical for single C-C bonds in cyclohexane)
  • C=O Bond Lengths : 1.21 Å (carboxylic acid) and 1.23 Å (benzoyl carbonyl)
  • Br-C Bond Length : 1.89 Å (within expected range for aryl bromides)

The chair conformation stabilizes the molecule through staggered substituent arrangements. The bromobenzoyl group adopts an equatorial position, while the carboxylic acid group aligns axially to minimize dipole-dipole repulsions. Hydrogen bonding between the carboxylic acid and adjacent carbonyl oxygen further stabilizes the crystal lattice, as observed in similar cyclohexane derivatives.

Electronic Properties of the Bromobenzoyl Substituent

The 4-bromobenzoyl group exerts significant electronic effects on the compound’s reactivity. Bromine, as a para-substituent , is a strong electron-withdrawing group (EWG) due to its -I (inductive) effect, which polarizes the benzoyl ring and adjacent carbonyl groups. Key electronic characteristics include:

  • Hammett Substituent Constant (σₚ) : +0.23 for Br, indicating moderate electron withdrawal.
  • Carbonyl Activation : The electron-deficient benzoyl carbonyl (C=O) becomes more electrophilic, enhancing susceptibility to nucleophilic attack.
  • Resonance Effects : Limited conjugation between bromine and the carbonyl due to its para position, preserving the carbonyl’s electrophilicity.

Comparative studies with fluorine-substituted analogs (e.g., CIS-2-(4-FLUOROBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID) show reduced electrophilicity (σₚ = +0.06 for F), underscoring bromine’s stronger EWG influence.

Comparative Analysis of Cis vs. Trans Isomeric Forms

The cis and trans isomers of 2-(4-bromobenzoyl)cyclohexanecarboxylic acid exhibit distinct physicochemical and reactivity profiles:

Property Cis Isomer Trans Isomer
Steric Strain Lower (equatorial-equatorial substituents) Higher (axial-equatorial substituents)
Melting Point 171–175°C 163–169°C
Dipole Moment ~5.2 D (aligned substituents) ~3.8 D (opposed substituents)
Reactivity Faster esterification rates Slower due to steric hindrance

The cis isomer’s stability arises from favorable van der Waals interactions between the bromobenzoyl and carboxylic acid groups, whereas the trans isomer experiences gauche interactions between axial substituents. Enzymatic studies on related cyclohexane derivatives reveal that cis configurations often exhibit higher binding affinities to hydrophobic enzyme pockets, suggesting potential bioactivity advantages.

In synthetic applications, the cis isomer’s enhanced electrophilicity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a preferred intermediate in pharmaceutical synthesis. Conversely, trans isomers may require harsher conditions or chiral catalysts to achieve comparable reactivity.

Properties

IUPAC Name

(1R,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZXXISOLDHARA-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of CIS-1-Cyclohexane-Carboxylic Acid Derivatives

One classical method involves the acylation of cis-1-cyclohexane-carboxylic acid or its derivatives with 4-bromobenzoyl chloride or related acylating agents under controlled conditions.

  • Reaction Conditions : The acylation is typically performed in the presence of a base such as sodium carbonate to neutralize the generated acid and drive the reaction forward.
  • Solvent and Temperature : Common solvents include inert organic solvents like dichloromethane or tetrahydrofuran (THF), with reaction temperatures maintained at mild to moderate levels (room temperature to reflux) to preserve stereochemistry.
  • Yield and Purity : This method provides moderate to good yields, with stereochemical integrity preserved due to the cis configuration of the starting cyclohexane carboxylic acid.
Parameter Details
Starting Material CIS-1-Cyclohexane-carboxylic acid
Acylating Agent 4-Bromobenzoyl chloride
Base Sodium carbonate
Solvent Dichloromethane or THF
Temperature Room temperature to reflux
Yield Moderate to good (exact yield data not specified)
Reference Kohler, Jansen, J. Am. Chem. Soc., 1938

Suzuki–Miyaura Coupling-Based Synthetic Route

While the above method is classical, more recent advances utilize palladium-catalyzed Suzuki–Miyaura coupling to construct the aryl-bromide moiety on the cyclohexane framework.

  • Methodology : This approach involves coupling an aryl boronic acid (such as 4-boronobenzoic acid derivative) with a cyclohexane-based halide precursor under palladium catalysis.
  • Catalysts and Reagents : Typical catalysts include Pd(PPh3)4 or PdCl2(dppf), with bases like potassium carbonate or sodium carbonate.
  • Reaction Conditions : The reaction is carried out in polar solvents such as dimethylformamide (DMF), toluene, or mixtures with water, at temperatures ranging from 80°C to 110°C.
  • Advantages : This method allows for mild conditions, high functional group tolerance, and better control over stereochemistry. It is also amenable to scale-up for industrial production.
  • Purification : Post-reaction purification often involves recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Parameter Details
Starting Materials Aryl boronic acid + cyclohexane halide
Catalyst Pd(PPh3)4 or PdCl2(dppf)
Base Potassium carbonate or sodium carbonate
Solvent DMF, toluene, or aqueous mixtures
Temperature 80–110°C
Yield High (optimized for industrial scale)
Purification Recrystallization, chromatography
Reference Pharmaceutical research sources

Bromination of Precursor Compounds

Another preparative strategy involves the bromination of preformed 2-benzoyl-1-cyclohexane-carboxylic acid derivatives.

  • Process : The bromination is carried out using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the para position of the benzoyl ring.
  • Solvent and Conditions : Common solvents include carbon tetrachloride (CCl4) or dichloromethane, with reactions performed at low temperatures to avoid over-bromination or side reactions.
  • Stereochemical Control : The cis configuration is maintained by starting from cis-configured precursors.
  • Industrial Relevance : This method is useful in producing organic bromides and can be integrated into multi-step synthesis for scale-up.
Parameter Details
Starting Material 2-Benzoyl-1-cyclohexane-carboxylic acid
Brominating Agent Br2 or N-bromosuccinimide (NBS)
Solvent CCl4, dichloromethane
Temperature Low temperature (0–25°C)
Yield Moderate to high
Reference US Patent US10399917B2

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Acylation 4-Bromobenzoyl chloride, sodium carbonate Simple, classical approach Moderate yield, requires pure cis precursor
Suzuki–Miyaura Coupling Aryl boronic acid, cyclohexane halide, Pd catalyst High yield, mild conditions, scalable Requires expensive Pd catalysts
Bromination of Precursors Bromine or NBS, CCl4 or DCM Selective bromination, industrially relevant Requires careful control of conditions

Research Findings and Notes

  • The classical acylation method was first documented in the 1930s by Kohler and Jansen, demonstrating the feasibility of synthesizing CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID with sodium carbonate as a base.
  • Suzuki–Miyaura coupling has become the method of choice in modern pharmaceutical synthesis due to its efficiency and functional group tolerance, especially for producing high-purity compounds for research and drug development.
  • Industrial processes often combine bromination and coupling steps, optimizing reaction parameters to maximize yield and stereochemical purity while minimizing by-products.
  • Purification typically involves recrystallization and chromatographic techniques to ensure the compound meets stringent pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Summary

StepReagentsConditions
14-bromobenzoyl chloride + cyclohexane-1-carboxylic acidBase (pyridine/triethylamine)
2PurificationRecrystallization/Column chromatography

Chemical Research

CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Can be oxidized to form carboxylic acids using reagents like potassium permanganate.
  • Reduction : Reduction reactions can convert carbonyl groups to alcohols using lithium aluminum hydride.
  • Substitution : The bromine atom can be substituted with nucleophiles, allowing for the synthesis of diverse derivatives.

Biological Studies

Research has indicated potential biological activities associated with this compound. Investigations focus on its interactions with biomolecules, which could lead to applications in drug development or therapeutic agents. The presence of the bromine atom may enhance its reactivity and selectivity towards specific biological targets.

Industrial Applications

In industrial settings, this compound is explored for its utility in developing new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Case Study 1: Synthesis of Complex Molecules

In a study aimed at synthesizing novel pharmaceutical compounds, researchers utilized this compound as a precursor. The compound's ability to undergo substitution reactions facilitated the development of new anti-cancer agents.

A research team investigated the biological activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as a lead compound for further drug development.

Case Study 3: Industrial Material Development

An industrial application study highlighted the use of this compound in creating high-performance polymers. The unique structural features contributed to enhanced material properties, making it suitable for advanced engineering applications.

Mechanism of Action

it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name (CAS) Substituent(s) on Benzoyl Group Molecular Formula Molecular Weight (g/mol) XLogP3* Key Structural Features
CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID (85603-41-4) 4-Bromo C₁₄H₁₅BrO₃ 311.17 ~3.2 Bromine (electron-withdrawing), cis configuration
CIS-2-(3,4-METHYLENEDIOXYBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID (131779-79-8) 3,4-Methylenedioxy C₁₅H₁₆O₅ 276.28 2.5 Methylenedioxy ring (electron-rich, planar)
CIS-2-(4-THIOMETHYLBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID (844856-61-7) 4-Thiomethyl (SCH₃) C₁₅H₁₈O₃S 278.36 ~3.0 Thioether (polarizable sulfur, moderate hydrophobicity)
CIS-4-(4-METHOXYBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID (61468-99-3) 4-Methoxy C₁₅H₁₈O₄ 262.30 ~2.1 Methoxy (electron-donating, increases solubility)
CIS-4-(3,4-DIMETHYLBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID (735270-25-4) 3,4-Dimethyl C₁₆H₂₀O₃ 260.33 ~3.8 Methyl groups (steric hindrance, enhanced hydrophobicity)

Key Differences in Physicochemical Properties

Polarity and Solubility :

  • The 4-bromo substituent in the target compound increases hydrophobicity (higher LogP) compared to the 4-methoxy derivative (LogP ~2.1), which is more polar due to the oxygen atom .
  • The 3,4-methylenedioxy analog (LogP 2.5) exhibits intermediate polarity, balancing the electron-rich aromatic system with the rigid methylenedioxy group .

Reactivity :

  • Bromine’s electronegativity enhances electrophilic reactivity at the benzoyl group, making the target compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, thiomethyl and methoxy substituents are less reactive toward metal catalysts .
  • The 3,4-dimethyl derivative’s steric bulk may hinder reactions at the acyl group, favoring regioselective modifications elsewhere .

Thermal Stability :

  • The target compound’s high boiling point (465.7°C) and flash point (235.5°C) suggest greater thermal stability compared to analogs like the 4-methoxy derivative, which may degrade at lower temperatures due to the labile methoxy group .

Biological Activity

CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid, with the molecular formula C14H15BrO3 and a molecular weight of 311.18 g/mol, is a chiral compound featuring a bromobenzoyl group attached to a cyclohexane ring alongside a carboxylic acid group. This compound is notable for its potential biological activities and interactions with various biomolecules, making it a subject of interest in both synthetic organic chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C14H15BrO3
  • Molecular Weight : 311.18 g/mol
  • CAS Number : 85603-41-4

The presence of the bromine atom in the bromobenzoyl group enhances the compound's electrophilicity, which significantly influences its reactivity and biological activity. The cyclohexane ring contributes to the compound's structural rigidity, affecting its binding affinity to molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound's binding to its targets.

Research Findings

Research indicates that this compound has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may inhibit critical proteins involved in apoptosis regulation, such as Bcl-2 and Bcl-xL, which are significant targets in cancer therapy .
  • Enzyme Interaction Studies : The compound has been utilized as a probe to study enzyme-substrate interactions, providing insights into enzyme catalysis mechanisms.

Study 1: Inhibition of Apoptosis Regulators

A study focused on small-molecule inhibitors targeting Bcl-2 and Bcl-xL demonstrated that compounds with similar structural features exhibited potent inhibition and induced apoptosis in cancer cell lines at low concentrations . This suggests that this compound may have similar therapeutic potential.

Study 2: Synthesis and Biological Evaluation

Another investigation explored the synthesis of derivatives from this compound, assessing their biological effects using predictive models. The results indicated potential antiviral and antibacterial activities, warranting further experimental validation .

Comparative Analysis

Compound NameStructural FeaturesPotential Activity
This compoundBromobenzoyl group; cyclohexane ringAnticancer; enzyme modulation
CIS-2-(4-Methylbenzoyl)-1-cyclohexane-carboxylic acidMethyl instead of bromineSimilar but less reactive
CIS-2-(4-Chlorobenzoyl)-1-cyclohexane-carboxylic acidChlorine instead of bromineVaries in reactivity; potential applications

Q & A

Q. What are the common synthetic routes for synthesizing CIS-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid, and what critical reaction parameters must be controlled?

Synthesis typically involves coupling 4-bromobenzoyl derivatives to a functionalized cyclohexanecarboxylic acid scaffold. Key steps include:

  • Bromobenzoyl Activation : Use of coupling agents like EDCI or DCC to activate the 4-bromobenzoic acid for nucleophilic attack .
  • Stereochemical Control : Maintaining the cis configuration requires careful selection of protecting groups (e.g., tert-butoxycarbonyl, BOC) on the cyclohexane ring to prevent epimerization during acylation .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and ensure high yields .

Q. Critical Parameters :

  • Temperature control (< 0°C during coupling to minimize side reactions) .
  • Purity of starting materials (>95% by HPLC to avoid competing pathways) .

Q. How can researchers verify the stereochemical configuration of the cyclohexane ring in CIS-2-(4-bromobenzoyl)-1-cyclohexanecarboxylic acid?

Methodological approaches include:

  • X-ray Crystallography : Definitive confirmation of the cis arrangement via single-crystal analysis .
  • Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between the bromobenzoyl and carboxylic acid groups on the cyclohexane ring .
  • Comparative Chromatography : Compare retention times with stereoisomeric standards under chiral HPLC conditions (e.g., using amylose-based columns) .

Q. Example Data :

TechniqueKey ObservationReference
NOE NMRCross-peak between Hα (cyclohexane) and aromatic protons (bromobenzoyl)
HPLCRetention time difference >2 min between cis and trans isomers

Q. What analytical techniques are recommended for purity assessment of this compound, and what are typical purity thresholds for research-grade material?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 254 nm; purity thresholds >95% are standard for research use .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C14H15BrO3: 327.02) and rule out halogen loss artifacts .
  • Melting Point Analysis : Compare observed mp (e.g., 127–133°C for analogous BOC-protected cyclohexane derivatives) with literature values .

Advanced Research Questions

Q. How can conflicting NMR data regarding the spatial arrangement of substituents on the cyclohexane ring be resolved?

Discrepancies often arise from dynamic rotational processes or solvent effects. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures to assess rotational barriers .
  • Density Functional Theory (DFT) Simulations : Compare experimental 1^1H/13^13C chemical shifts with computed values for cis vs. trans configurations .
  • Deuterated Solvent Screening : Test in DMSO-d6 vs. CDCl3 to evaluate hydrogen-bonding interactions that may obscure signals .

Case Study : For a related spirocyclic compound, DFT simulations resolved conflicting NOE data by revealing a low-energy conformation where substituents appeared trans despite the cis configuration .

Q. What strategies mitigate competing side reactions during the bromobenzoyl coupling step in the synthesis of this compound?

  • Protecting Group Optimization : Use acid-labile groups (e.g., BOC) to shield the cyclohexane carboxylic acid during acylation, followed by mild deprotection (TFA/CH2Cl2) .
  • Catalytic Additives : Add DMAP to enhance coupling efficiency and reduce esterification side products .
  • In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) and halt the reaction at <5% unreacted starting material .

Q. Example Reaction Conditions :

ParameterValueReference
Coupling AgentEDCI/HOBt
SolventAnhydrous DMF
Temperature0°C → RT

Q. How do researchers address discrepancies between theoretical and observed mass spectrometry peaks for this compound?

Common issues include halogen loss (Br) or adduct formation. Solutions involve:

  • High-Resolution MS (HRMS) : Confirm exact mass (e.g., observed m/z 327.0198 vs. calculated 327.0201 for C14H15BrO3) to distinguish from isobaric impurities .
  • Collision-Induced Dissociation (CID) : Analyze fragmentation patterns; bromine-containing ions should retain 79^{79}Br/81^{81}Br isotopic signatures .
  • Matrix Calibration : Use sodium trifluoroacetate as an internal standard to minimize adduct interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
CIS-2-(4-BROMOBENZOYL)-1-CYCLOHEXANE-CARBOXYLIC ACID

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